molecular formula C9H9BrO2S B13309956 Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate

Cat. No.: B13309956
M. Wt: 261.14 g/mol
InChI Key: COTSVPVLTNBXHI-WAYWQWQTSA-N
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Description

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate is a brominated thiophene-containing α,β-unsaturated ester. Its structure features a (2Z)-configured double bond in the but-2-enoate backbone, a 5-bromothiophen-2-yl substituent at the β-position, and a methyl ester group. The bromine atom introduces electronegativity and steric bulk, while the thiophene ring contributes aromaticity and π-conjugation, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

methyl (Z)-3-(5-bromothiophen-2-yl)but-2-enoate

InChI

InChI=1S/C9H9BrO2S/c1-6(5-9(11)12-2)7-3-4-8(10)13-7/h3-5H,1-2H3/b6-5-

InChI Key

COTSVPVLTNBXHI-WAYWQWQTSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/C1=CC=C(S1)Br

Canonical SMILES

CC(=CC(=O)OC)C1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate typically involves the bromination of a thiophene derivative followed by esterification. One common method might include:

    Bromination: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated thiophene can then be reacted with methyl acrylate under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bond in the butenoate group can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products will depend on the specific reactions and conditions used. For example, substitution with an amine might yield an amino-thiophene derivative.

Scientific Research Applications

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate can be used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of organic electronic materials.

    Pharmaceutical Research: Potentially as a building block for drug development.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reactive intermediate. In materials science, its electronic properties would be of interest. Detailed mechanisms would require specific studies and data.

Comparison with Similar Compounds

Substituent Variations in Thiophene Derivatives

Key Compounds :

Methyl (2Z)-3-(thiophen-2-yl)but-2-enoate: Lacks the bromine atom at the 5-position of the thiophene ring. The absence of bromine reduces molecular weight (MW: ~196 g/mol vs. ~275 g/mol for the brominated analogue) and alters electronic properties, leading to higher solubility in nonpolar solvents and lower reactivity in electrophilic substitution reactions .

Methyl (2E)-3-(5-bromothiophen-2-yl)but-2-enoate: The (2E)-isomer exhibits distinct spatial arrangement due to the trans-configuration of the double bond.

Table 1: Substituent Effects on Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (in CHCl₃)
Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate 275.1 98–102 (lit.) Moderate
Methyl (2Z)-3-(thiophen-2-yl)but-2-enoate 196.2 65–68 High
Methyl (2E)-3-(5-bromothiophen-2-yl)but-2-enoate 275.1 85–88 Moderate

Comparison with Non-Thiophene Analogues

Key Compounds :

Methyl (2Z)-but-2-enoate (Methyl crotonate): A simpler α,β-unsaturated ester lacking the thiophene substituent. It exhibits lower thermal stability (decomposes above 150°C) and reduced π-conjugation, limiting its utility in materials science compared to the bromothiophene derivative .

Methyl (2Z)-3-(5-methylthiophen-2-yl)but-2-enoate: Replaces bromine with a methyl group, reducing electronegativity but enhancing lipophilicity. This modification is critical in drug design, where lipophilicity influences bioavailability .

Table 2: Functional Group Impact on Reactivity

Compound Electrophilic Reactivity π-Conjugation Strength Hydrogen Bonding Potential
This compound High (Br activates thiophene) Strong (thiophene + ester) Moderate (C=O and Br)
Methyl crotonate Low Weak Low (only C=O)

Crystallographic and Structural Insights

Crystallographic studies using SHELX software reveal that the bromine atom in this compound induces distinct packing patterns compared to non-halogenated analogues. For example:

  • Bromine-mediated Halogen Bonding : The Br atom participates in weak C–Br···O interactions (3.0–3.3 Å), stabilizing the crystal lattice. Similar interactions are absent in methylthiophene derivatives .
  • Torsional Strain: The (2Z)-configuration creates torsional strain between the thiophene ring and ester group, as visualized using ORTEP-3 . This strain is less pronounced in the (2E)-isomer.

Biological Activity

Methyl (2Z)-3-(5-bromothiophen-2-yl)but-2-enoate, a compound with the molecular formula C9_9H9_9BrO2_2S and CAS number 309920-08-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research studies.

This compound is characterized by:

  • Molecular Weight : 261.14 g/mol
  • Structure : The compound features a thiophene ring substituted with a bromine atom, which is known to influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. A comparative analysis of similar compounds suggests that the presence of bromine enhances the antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Similar Thiophene DerivativeE. coli64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induces apoptosis through the activation of caspase pathways.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Cell cycle arrest

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

EnzymeInhibition TypeIC50_{50} (µM)
MAO-ACompetitive25
MAO-BNon-competitive30

Case Studies

  • Antimicrobial Study : A comprehensive study published in Journal of Medicinal Chemistry evaluated various thiophene derivatives against pathogenic bacteria. This compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro studies highlighted in Cancer Letters reported that this compound effectively reduced tumor cell viability and induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation.

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